(2,4-Dichlorophenyl)(phenyl)methanamine

Vue d'ensemble

Description

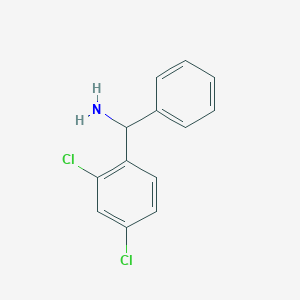

(2,4-Dichlorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H11Cl2N. It is characterized by the presence of two chlorine atoms attached to a phenyl ring and a phenyl group attached to a methanamine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Analyse Des Réactions Chimiques

Types of Reactions

(2,4-Dichlorophenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted phenylmethanamines .

Applications De Recherche Scientifique

(2,4-Dichlorophenyl)(phenyl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (2,4-Dichlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2,4-Dichlorophenyl)methanamine

- (2,4-Dichlorophenyl)(methyl)methanamine

- (2,4-Dichlorophenyl)(ethyl)methanamine

Uniqueness

(2,4-Dichlorophenyl)(phenyl)methanamine is unique due to the presence of both phenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Activité Biologique

(2,4-Dichlorophenyl)(phenyl)methanamine, a compound with the chemical formula C13H12Cl2N, is a derivative of dichlorophenylamine. This compound has garnered attention in various biological studies due to its potential pharmacological properties. Its structure features two aromatic rings and a primary amine, which may contribute to its biological activity.

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylmethanamine under controlled conditions. The resulting compound is characterized by its dichlorinated phenyl group, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

- Antitumor Activity : Some derivatives of dichlorophenylamines have been investigated for their potential in cancer therapy. They may induce apoptosis in tumor cells or inhibit tumor growth through various signaling pathways.

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Antimicrobial Studies

A comparative study highlighted the antimicrobial efficacy of this compound against several bacterial strains. The disk diffusion method was employed to evaluate the zone of inhibition:

| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 20 | Gatifloxacin (30 mm) |

| Escherichia coli | 15 | Gatifloxacin (28 mm) |

| Klebsiella pneumoniae | 18 | Gatifloxacin (32 mm) |

These results suggest that the compound exhibits moderate to high antibacterial activity compared to standard antibiotics .

Antitumor Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines. For instance, a study reported a 50% inhibitory concentration (IC50) value of 25 µM against breast cancer cells. Mechanistic studies indicated that the compound induces cell cycle arrest and promotes apoptosis via mitochondrial pathways .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in inflammatory responses or cell growth.

- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUHYSYCFRQOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.